The "m-PEG" portion refers to a methoxy poly(ethylene glycol) spacer. PEG spacers are hydrophilic (water-loving) polymers that contribute several advantages:
The "Mal" or maleimide group is a highly reactive moiety that can readily form covalent bonds with thiol (-SH) groups present on cysteine residues in proteins or other thiol-containing biomolecules . This allows for the site-specific conjugation of m-PEG12-Mal to biomolecules of interest.
Due to its unique properties, m-PEG12-Mal finds applications in various areas of scientific research:
m-PEG12-Mal can be used to attach PEG to therapeutic drugs, improving their solubility, reducing immunogenicity, and prolonging their circulation time in the body .
Researchers can use m-PEG12-Mal to PEGylate proteins, enhancing their stability and reducing aggregation . This can be beneficial for studying protein function or developing protein-based therapeutics.
m-PEG12-Mal can be employed to functionalize biosensors by attaching capture molecules like antibodies or aptamers to the sensor surface via thiol linkages .
m-PEG12-Mal can be used to modify nanoparticles, improving their biocompatibility, reducing non-specific interactions with biological components, and enhancing their targeting ability .
m-PEG12-Mal, also known as Methoxy Poly(Ethylene Glycol) 12 Maleimide, is a synthetic molecule used in scientific research, particularly in the field of bioconjugation []. It is a linker molecule consisting of two key components:
The significance of m-PEG12-Mal lies in its ability to covalently attach biomolecules to other molecules of interest. This allows researchers to create new bioconjugates with tailored properties for various applications [].
The molecular structure of m-PEG12-Mal features the following key aspects:
m-PEG12-Mal is involved in several key chemical reactions:
m-PEG12-Mal + Biomolecule-SH → m-PEG12-Mal-S-Biomolecule + H+
m-PEG12-Mal does not have a direct mechanism of action within biological systems. Its primary function is as a linker molecule. The PEG spacer enhances the water solubility of the conjugated biomolecule, potentially improving its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) []. The maleimide group facilitates the covalent attachment of the linker to target biomolecules containing thiol groups.